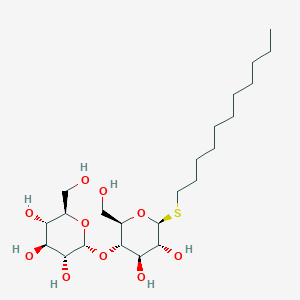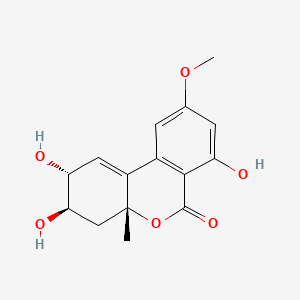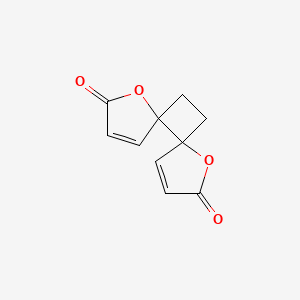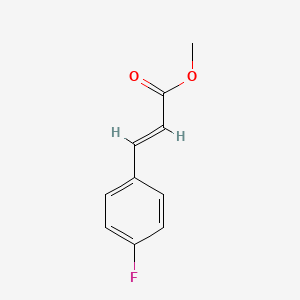
Q Pr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier.Quaternary quinuclidine derivative,, synthetic.
Scientific Research Applications
Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties
Quercetin, a flavonoid compound found in plants, has been extensively studied for its antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties. These properties suggest potential applications in antioncology, cardiovascular protection, and anti-immunosuppression treatments. Quercetin also shows the capability to alleviate the toxicity of mycotoxins, highlighting its significant role in medical application (Yang et al., 2020).
Encapsulation and Nanotechnology
The encapsulation of quercetin, particularly in nanoformulations, enhances its bioavailability and solubility. These advancements in encapsulation technology open up new avenues for its application in various therapeutic areas. This includes its use in synthesizing silver and gold nanoparticles, indicating its potential in diverse medical and technological applications (Nathiya et al., 2014).
Neuroprotective Effects
Quercetin's role in neuroprotection is significant. Its potent antioxidant and anti-inflammatory properties contribute to reducing risks of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease. This underscores its potential in both prevention and therapeutic intervention in neurodegeneration (Elumalai & Lakshmi, 2016).
Cardiovascular and Neuroprotective Benefits
Quercetin imparts cardiovascular and neuroprotective benefits, making it an ideal phytochemical for protecting against cardiac and neurodegenerative diseases. Its presence in fresh produce and the potential to extract it from food industrial wastes/byproducts show its versatile applications in health promotion (Bhat & Bhat, 2021).
Therapeutic Potential in Various Health Conditions
Quercetin exhibits therapeutic effects in conditions like diabetes, anti-inflammatory disorders, antimicrobial activities, and even in cancer treatment. These properties, along with its presence in common dietary items, indicate its broad potential in human health (Salehi et al., 2020).
Antidiabetic and Anticancer Applications
Quercetin shows promise as a molecule for the treatment of diabetes and its complications, and its anticancer properties have been well-documented. These findings suggest a future direction in exploring its efficacy in human subjects for these diseases (Shi et al., 2019).
Application in Oncotherapy
Quercetin's anti-cancer potential, particularly in its nanoformulations, has been extensively explored. It demonstrates modulatory effects on cell apoptosis, migration, and growth in various cancer types. The challenges of its bioavailability are being addressed through nanotechnology, enhancing its potential as an onco-therapeutic agent (Nam et al., 2016).
properties
Molecular Formula |
C10H20BrN |
|---|---|
Molecular Weight |
234.17 Da. |
synonyms |
1-n-propylquinuclidinium bromide, N-n-propylquinuclidinium bromide. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
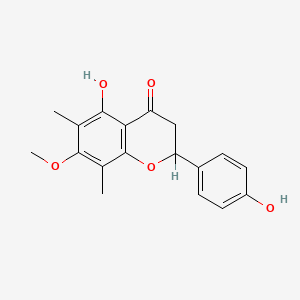
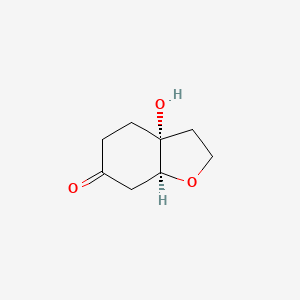
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
